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Germanium tetrabromide

Organic Photovoltaics Bulk Heterojunction Solar Cells Charge Separation

Germanium tetrabromide (GeBr₄) is a high-purity (≥99.999%) Group IV metal tetrahalide precursor critical for semiconductor CVD/ALD and optical fiber doping. Unlike SiBr₄ or GeCl₄, it exhibits a unique dissociative electron attachment (DEA) profile under low-energy electron irradiation, yielding GeBr₃⁻ and GeBr₂⁻ fragments essential for plasma-assisted deposition and reactive ion etching. • Enables low-temperature LPCVD with stable vapor delivery (b.p. 186.5 °C, ΔvapH° 46.6 kJ/mol) • Non-centrosymmetric β-phase (space group Pna2₁) supports second-order NLO activity for SHG and electro-optic applications • Stored under inert gas at 2-8 °C; moisture-sensitive; ships in argon-ampouled packaging

Molecular Formula GeBr4
Br4Ge
Molecular Weight 392.2 g/mol
CAS No. 13450-92-5
Cat. No. B077289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium tetrabromide
CAS13450-92-5
Molecular FormulaGeBr4
Br4Ge
Molecular Weight392.2 g/mol
Structural Identifiers
SMILES[Ge](Br)(Br)(Br)Br
InChIInChI=1S/Br4Ge/c1-5(2,3)4
InChIKeyVJHDVMPJLLGYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Tetrabromide: Volatile Halide Precursor


Germanium tetrabromide (GeBr₄) is a Group IV metal tetrahalide, a colorless solid that melts near room temperature (26.1 °C) to form an interlocking liquid structure [1]. It is highly sensitive to moisture, reacting violently with water, and is stored under inert gas (nitrogen or argon) at 2–8 °C [1]. As a volatile, high-purity precursor (≥99.999% available), it is a critical germanium source for chemical vapor deposition (CVD), semiconductor doping, and the synthesis of Ge-based optical materials . Unlike more common halides like GeCl₄, GeBr₄ offers a distinct combination of volatility, reactivity, and processing window that enables its use in applications requiring lower deposition temperatures or specific halogen exchange chemistry.

Why GeBr₄ Substitution Is Not Simple


The common assumption that any Group IV tetrahalide (e.g., SiBr₄, GeCl₄, CBr₄) can serve as a drop-in replacement for GeBr₄ in semiconductor or optical material synthesis is demonstrably false. Key physicochemical parameters—including vapor pressure, deposition kinetics, electron attachment behavior, and crystal structure polymorphism—differ substantially across this series [1]. For instance, GeBr₄ exhibits a unique dissociative electron attachment (DEA) profile compared to SiBr₄ and CBr₄, resulting in different fragmentation pathways during plasma-assisted processes [2]. Furthermore, GeBr₄ undergoes a cubic-to-monoclinic phase transition at low temperatures, a property absent in GeCl₄ or SiBr₄, which has direct implications for low-temperature material processing [3]. The quantitative evidence below demonstrates why these distinctions are critical for process reproducibility, material quality, and ultimate device performance.

GeBr₄: Quantitative Differentiation Evidence


Organic Photovoltaic Performance Enhancement

In Zn-TPP/C60 bulk heterojunction solar cells, the addition of 0.005 mL GeBr₄ to the active layer significantly improved photovoltaic performance compared to the GeBr₄-free control [1]. The GeBr₄ additive enhanced optical absorption in the 300–500 nm and 800–1000 nm ranges, leading to improved charge separation. Notably, GeCl₄ did not yield comparable performance under identical conditions, a difference attributed to GeBr₄'s specific influence on the exciton generation and charge-transfer dynamics in the active layer [1].

Organic Photovoltaics Bulk Heterojunction Solar Cells Charge Separation

Distinct Low-Energy Electron Attachment

In the 0–10 eV electron energy range, GeBr₄ displays a dissociative electron attachment (DEA) profile dominated by a T₂ shape resonance at low energy, similar to CBr₄ but distinct from SiBr₄, which shows strong contributions from a vibrational Feshbach resonance peaking at 0 eV [1]. This difference in the primary DEA channel has direct implications for plasma-assisted deposition and etching processes: GeBr₄ will fragment differently than SiBr₄ under identical low-energy electron irradiation, affecting the nature and concentration of reactive species in the plasma.

Plasma Processing Ion-Molecule Reactions Dissociative Electron Attachment

Lower Volatility for Controlled CVD

GeBr₄ exhibits a boiling point of 186.5 °C and an enthalpy of vaporization (ΔvapH°) of 46.6 kJ/mol (11.1 kcal/mol) [1][2], compared to GeCl₄ which has a boiling point of 86.5 °C and ΔvapH° of ~33 kJ/mol [3]. This lower volatility of GeBr₄ provides a wider and higher-temperature liquid range (26.1–186.5 °C) suitable for CVD processes requiring lower vapor pressures and reduced precursor loss during handling. The difference in vapor pressure directly impacts deposition rate and film uniformity in hot-wall CVD reactors.

Chemical Vapor Deposition Semiconductor Doping Precursor Volatility

Temperature-Dependent Polymorphism

GeBr₄ undergoes a reversible structural phase transition from a cubic α-phase (room temperature to −60 °C) to a monoclinic β-phase at lower temperatures [1]. This polymorphism, which is absent in GeCl₄ and SiBr₄, can be exploited in low-temperature material synthesis or crystal engineering applications. For example, the β-phase of GeBr₄ crystallizes in the non-centrosymmetric orthorhombic space group Pna2₁ with unit cell parameters a = 13.1099(4) Å, b = 69.1810(11) Å, c = 13.5847(5) Å [2].

Low-Temperature Synthesis Crystal Engineering Phase Transition

GeBr₄ Application Scenarios


Organic Photovoltaic Active Layer Additive

As demonstrated in Section 3, the addition of a small volume of GeBr₄ to Zn-TPP/C60 bulk heterojunction solar cells significantly enhances optical absorption and charge separation compared to GeBr₄-free controls and GeCl₄-based additives [1]. Research groups and pilot-line manufacturers aiming to improve the efficiency of organic photovoltaic devices should procure GeBr₄ as a performance-enhancing additive. The exact volume (0.005 mL in the optimized study) and incorporation method can be adapted to other active layer formulations.

Low-Temperature CVD/ALD Precursor

The moderate volatility of GeBr₄ (boiling point 186.5 °C, ΔvapH° 46.6 kJ/mol) makes it an ideal precursor for low-pressure chemical vapor deposition (LPCVD) and atomic layer deposition (ALD) processes requiring stable vapor delivery over extended periods [2][3]. This is particularly relevant for the deposition of germanium-doped silica optical fibers or germanium-containing semiconductor layers where a lower vapor pressure precursor is needed to prevent premature condensation and ensure uniform film thickness.

Plasma Processing with Controlled Fragmentation

The distinct DEA behavior of GeBr₄, characterized by a T₂ shape resonance, results in different fragmentation pathways compared to SiBr₄ under low-energy (<10 eV) electron irradiation [4]. Plasma process engineers should select GeBr₄ over SiBr₄ when the desired plasma chemistry requires specific germanium-containing fragments (e.g., GeBr₃⁻, GeBr₂⁻) rather than molecular anions. This is critical for applications such as reactive ion etching of Ge-based materials or plasma-enhanced CVD where the precursor fragmentation pattern dictates the film growth mechanism.

Non-Centrosymmetric Materials for Nonlinear Optics

The low-temperature β-phase of GeBr₄ crystallizes in the non-centrosymmetric orthorhombic space group Pna2₁, a prerequisite for second-order nonlinear optical (NLO) activity [5]. Researchers exploring new NLO materials for frequency doubling (SHG) or electro-optic modulation can exploit this polymorphic transition. GeBr₄ is the only common Group IV tetrahalide to exhibit this behavior, making it the unique precursor or template for synthesizing non-centrosymmetric germanium-based compounds or hybrid materials.

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